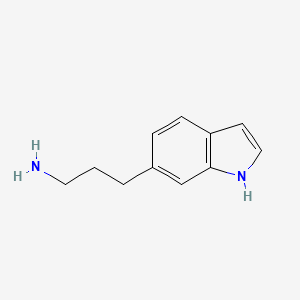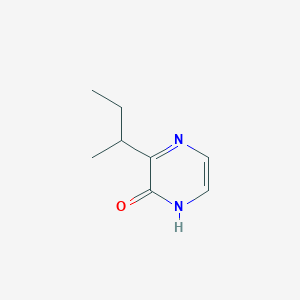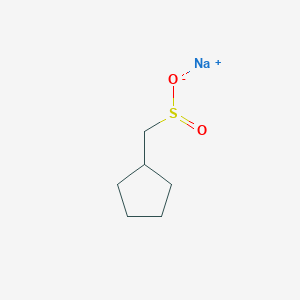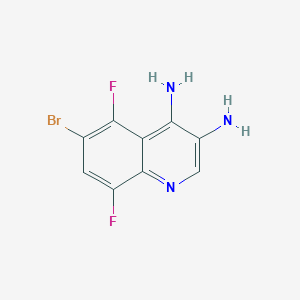
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group attached to the pyrrole ring, along with a carboxylic acid functional group at the third position and a methyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclohexyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with different substitution pattern.
5-Methyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a different functional group at the fourth position.
Uniqueness
5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group and the carboxylic acid functional group can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15) |
InChIキー |
VCIMKQRXZDKIHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1)C2CCCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)







